2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid
Overview
Description
2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid is a useful research compound. Its molecular formula is C6H5F3N2O3 and its molecular weight is 210.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Behavior Analysis
A study explored the electrochemical behavior of novel Mannich bases bearing the pyrazolone moiety, which includes a structure similar to 2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid. These compounds were characterized and analyzed using techniques like polarography and cyclic voltammetry, shedding light on their reduction mechanisms in both acidic and basic media (Naik et al., 2013).
Corrosion Inhibition
Mild Steel Corrosion Inhibition
Pyrazoline derivatives, closely related to the chemical structure of interest, have been identified as potential corrosion inhibitors for mild steel in acidic environments. Experimental and theoretical methods, including potentiodynamic polarization and electrochemical impedance spectroscopy, have been utilized to study their effectiveness and adsorption behavior, revealing that these compounds act as mixed-type inhibitors (Lgaz et al., 2018).
Antimicrobial Activity
Antimicrobial Properties
Several studies have synthesized and characterized novel compounds containing a pyrazolone structure, demonstrating significant antimicrobial activity. These studies highlight the potential of these compounds in developing new antimicrobial agents, providing a basis for further research into their mechanism of action and broader applications (Reddy et al., 2013).
Material Science
Synthesis of Fluorescent Films
Research into the synthesis of 1-[4-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)-2,3,5,6-tetrafluorophenyl]piperidin-4-ols and their acrylates has been conducted, showcasing the potential of these compounds in creating fluorescent films. This indicates a novel application in material science, particularly in the development of new materials with specific optical properties (Soboleva et al., 2017).
Properties
IUPAC Name |
2-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O3/c7-6(8,9)3-1-4(12)11(10-3)2-5(13)14/h1-2H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTKZYSMPROLOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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